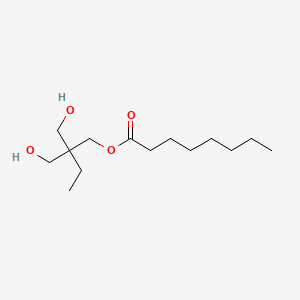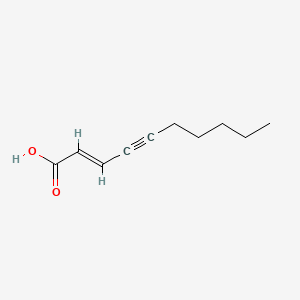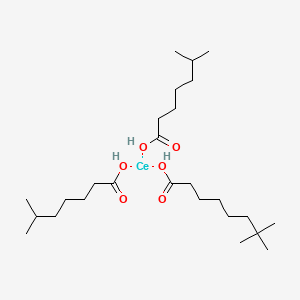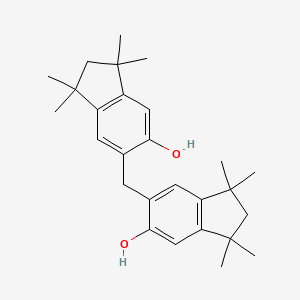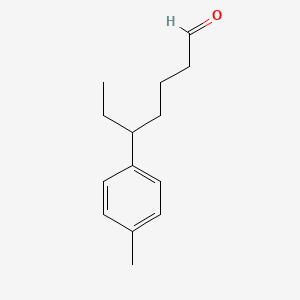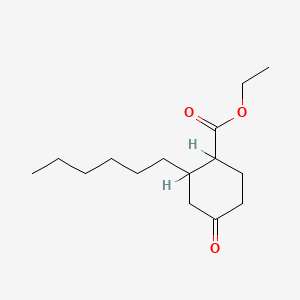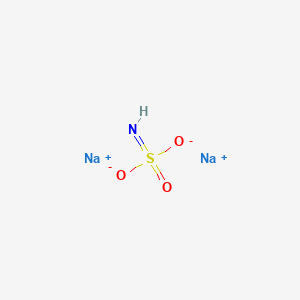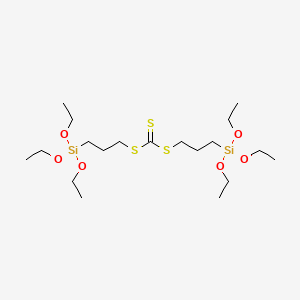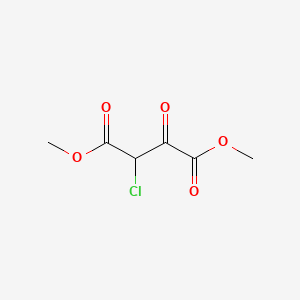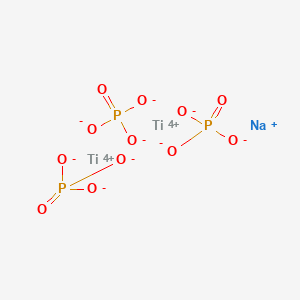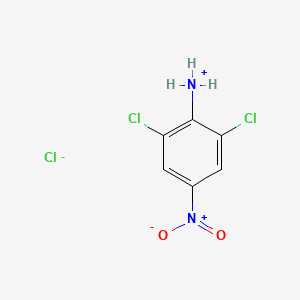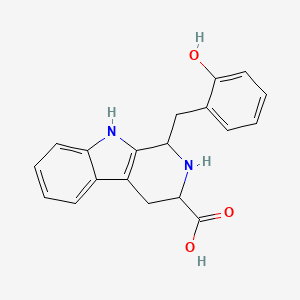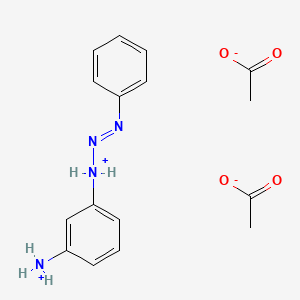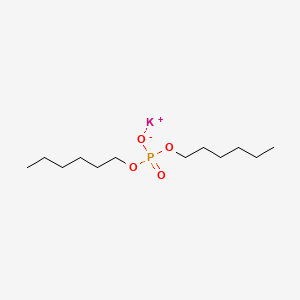
Potassium dihexyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium dihexyl phosphate is an organophosphate compound with the chemical formula C12H27KO4P. It is a potassium salt of dihexyl phosphate, which is an ester of phosphoric acid. This compound is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium dihexyl phosphate can be synthesized through the esterification of phosphoric acid with hexanol, followed by neutralization with potassium hydroxide. The reaction typically involves heating phosphoric acid and hexanol in the presence of a catalyst, such as sulfuric acid, to form dihexyl phosphate. The resulting ester is then neutralized with potassium hydroxide to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The raw materials, including phosphoric acid, hexanol, and potassium hydroxide, are mixed in reactors under controlled temperatures and pressures. The product is then purified through filtration and distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium dihexyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form dihexyl phosphate and potassium hydroxide.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: The ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Alkyl or aryl halides in the presence of a base.
Major Products
Hydrolysis: Dihexyl phosphate and potassium hydroxide.
Oxidation: Phosphoric acid derivatives.
Substitution: Various alkyl or aryl phosphates.
Applications De Recherche Scientifique
Potassium dihexyl phosphate has several scientific research applications:
Chemistry: Used as a surfactant in chemical reactions to enhance the solubility of reactants.
Biology: Employed in the preparation of biological buffers and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of potassium dihexyl phosphate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the transport of molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium dihydrogen phosphate (KH2PO4): A widely used fertilizer and buffering agent.
Dipotassium phosphate (K2HPO4): Used in food processing and as a buffering agent.
Potassium hexyl phosphate: Similar to potassium dihexyl phosphate but with a shorter alkyl chain.
Uniqueness
This compound is unique due to its longer alkyl chains, which provide enhanced surfactant properties compared to other potassium phosphate compounds. This makes it particularly useful in applications requiring strong emulsifying and solubilizing capabilities.
Propriétés
Numéro CAS |
75641-00-8 |
|---|---|
Formule moléculaire |
C12H26KO4P |
Poids moléculaire |
304.40 g/mol |
Nom IUPAC |
potassium;dihexyl phosphate |
InChI |
InChI=1S/C12H27O4P.K/c1-3-5-7-9-11-15-17(13,14)16-12-10-8-6-4-2;/h3-12H2,1-2H3,(H,13,14);/q;+1/p-1 |
Clé InChI |
PWDIHJMBELMGND-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCOP(=O)([O-])OCCCCCC.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


